molecular formula C9H7F2NO3 B6240217 2,2-difluoro-1-(4-nitrophenyl)propan-1-one CAS No. 1649459-77-7

2,2-difluoro-1-(4-nitrophenyl)propan-1-one

Cat. No. B6240217
CAS RN: 1649459-77-7
M. Wt: 215.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(4-nitrophenyl)propan-1-one, also known as DNP-1, is a chemical compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid and is used as a reagent in the synthesis of organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other materials. DNP-1 is a versatile and important tool in the laboratory, and its applications in scientific research are numerous.

Scientific Research Applications

2,2-difluoro-1-(4-nitrophenyl)propan-1-one is used in a variety of scientific research applications, such as the synthesis of organic compounds, the preparation of pharmaceuticals, and the synthesis of agrochemicals. It is also used in the study of enzyme kinetics and the mechanism of action of drugs. 2,2-difluoro-1-(4-nitrophenyl)propan-1-one is also used as a reagent in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of new organic compounds. The reaction of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one with other reactive compounds is believed to involve the transfer of electrons from the carbon atom of the 2,2-difluoro-1-(4-nitrophenyl)propan-1-one molecule to the other reactant. This electron transfer is believed to be responsible for the formation of new organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one are not fully understood. However, it is believed that the compound has a wide range of effects on the body. It is believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also believed to have an effect on the immune system, and may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-difluoro-1-(4-nitrophenyl)propan-1-one in laboratory experiments include its ease of use, its low cost, and its versatility. The compound is relatively stable and can be stored for long periods of time. It is also non-toxic and has a low vapor pressure, which makes it safe to use in laboratory settings. The main limitation of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Given the wide range of applications for 2,2-difluoro-1-(4-nitrophenyl)propan-1-one, there are a number of potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of new organic compounds. Additionally, further research into the mechanism of action of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one could lead to new applications in the pharmaceutical industry. Finally, further research into the stability of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one could lead to improved methods of storage and transport.

Synthesis Methods

2,2-difluoro-1-(4-nitrophenyl)propan-1-one is synthesized by a reaction of 4-nitrophenol and 2,2-difluoropropene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 60–70°C and the product is recrystallized from a solution of ethanol and ether.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-1-(4-nitrophenyl)propan-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "2,2-difluoroacetophenone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol using sodium borohydride in ethanol", "Step 2: Protection of 4-nitrobenzyl alcohol as its acetal using acetic acid and diethyl ether", "Step 3: Bromination of 2,2-difluoroacetophenone using bromine in acetic acid", "Step 4: Condensation of the protected 4-nitrobenzyl alcohol acetal and the brominated 2,2-difluoroacetophenone using sodium hydroxide in ethanol", "Step 5: Deprotection of the acetal using acetic acid and water to yield 2,2-difluoro-1-(4-nitrophenyl)propan-1-one" ] }

CAS RN

1649459-77-7

Product Name

2,2-difluoro-1-(4-nitrophenyl)propan-1-one

Molecular Formula

C9H7F2NO3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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